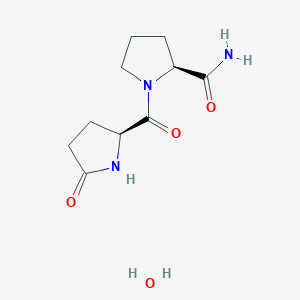

pGlu-Pro-NH~2~

Description

Significance of N-Terminal Pyroglutamate (B8496135) and C-Terminal Amidation in Peptide Bioactivity and Stability

The presence of an N-terminal pyroglutamic acid (pGlu) and a C-terminal amide group are critical modifications that enhance the stability and biological activity of peptides. creative-proteomics.comlifetein.com The pGlu residue is a cyclic lactam formed from an N-terminal glutamine or glutamic acid residue. thieme-connect.derhea-db.org This cyclization is a post-translational modification that can occur spontaneously or be enzyme-assisted. thieme-connect.de A primary advantage of the pGlu N-terminus is its ability to protect peptides from degradation by aminopeptidases, which are enzymes that cleave amino acids from the free N-terminus of a peptide chain. thieme-connect.demdpi.com This protection significantly increases the peptide's half-life in biological systems.

Similarly, C-terminal amidation, where the terminal carboxyl group is replaced by an amide group, confers resistance to degradation by carboxypeptidases. lifetein.com This modification also neutralizes the negative charge of the C-terminal carboxyl group, which can be crucial for the peptide's ability to interact with its receptor and to cross cellular membranes. creative-proteomics.comlifetein.com By eliminating terminal charges, both N-terminal pyroglutamylation and C-terminal amidation make peptides more closely resemble their native protein structures, which can enhance their biological activity. lifetein.com The increased metabolic stability and enhanced bioactivity make these modifications valuable in the development of peptide-based therapeutics. lifetein.combachem.com

Overview of Bioactive Peptides Incorporating the pGlu-Pro-NH₂ C-Terminal Motif (e.g., Thyrotropin-Releasing Hormone (TRH) and its analogs)

The most prominent example of a bioactive peptide featuring the pGlu-Pro-NH₂ motif is Thyrotropin-Releasing Hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH₂. tandfonline.comd-nb.info TRH is a hypothalamic hormone that regulates the synthesis and secretion of thyrotropin (TSH) and prolactin from the anterior pituitary gland. tandfonline.comd-nb.info Beyond its endocrine functions, TRH also acts as a neurotransmitter and neuromodulator throughout the central nervous system. tandfonline.com

The discovery and characterization of TRH spurred the investigation and synthesis of numerous analogs to study structure-activity relationships and to develop more stable or selective compounds. acs.org Many of these analogs retain the pGlu-Pro-NH₂ termini but feature substitutions at the central histidine position. These "TRH-like peptides" have been identified in various tissues beyond the hypothalamus, including the gastrointestinal tract, placenta, and male reproductive system. cas.czresearchgate.net These peptides are characterized by the replacement of the basic histidine residue with neutral or acidic amino acids. cas.czresearchgate.net For example, pGlu-Glu-Pro-NH₂ ([Glu²]TRH) has been identified in the prostate and has been shown to modulate the cholinergic effects of TRH in the brain. cas.cznovoprolabs.comnih.gov

Below is a table of selected bioactive peptides that incorporate the pGlu-Pro-NH₂ motif.

| Peptide Name | Sequence | Key Research Findings |

| Thyrotropin-Releasing Hormone (TRH) | pGlu-His-Pro-NH₂ | Regulates TSH and prolactin secretion; acts as a neurotransmitter. tandfonline.comd-nb.info |

| [Glu²]TRH | pGlu-Glu-Pro-NH₂ | Found in prostate and semen; modulates TRH's effects in the CNS. cas.cznovoprolabs.comnih.gov Also known as Fertilization-Promoting Peptide (FPP). novoprolabs.com |

| [Phe²]TRH | pGlu-Phe-Pro-NH₂ | Identified as a TRH-like peptide in various tissues. cas.czresearchgate.net |

| [Tyr²]TRH | pGlu-Tyr-Pro-NH₂ | TRH-like peptide identified through immunoreactivity. cas.cz |

| [Gln²]TRH | pGlu-Gln-Pro-NH₂ | TRH-like peptide identified in various tissues. cas.cz |

| pGlu-3-methyl-His-Pro-NH₂ | pGlu-3-methyl-His-Pro-NH₂ | A modified TRH analog with high affinity for TRH receptors. medchemexpress.com |

| [β-Glu²]TRH | pGlu-β-Glu-Pro-NH₂ | A synthetic analog that acts as a functional antagonist of TRH in the brain. researchgate.netnih.gov |

Historical Context of Discovery and Early Academic Investigations of pGlu-Pro-NH₂-Containing Peptides

The history of peptides with the pGlu-Pro-NH₂ motif is intrinsically linked to the discovery of TRH. The concept of hypothalamic releasing factors that control the pituitary gland was established well before the hormones themselves were identified. The search for the chemical identity of these factors was a major scientific endeavor in the mid-20th century.

The structure of TRH was independently determined in 1969 by the research groups of Roger Guillemin and Andrew V. Schally, an achievement for which they shared the Nobel Prize in Physiology or Medicine in 1977. d-nb.info The isolation and characterization of TRH proved to be exceptionally challenging due to the very small quantities present in hypothalamic tissue—one of the first isolations required processing hundreds of thousands of pig hypothalami. ias.ac.in The final elucidation of its structure as pGlu-His-Pro-NH₂ was a landmark event, as TRH was the first hypothalamic hormone to be chemically defined. d-nb.infocas.cz

This discovery revealed the critical role of the N-terminal pyroglutamate and C-terminal amide modifications for biological activity, which had complicated the sequencing efforts using traditional methods. thieme-connect.deias.ac.in The successful synthesis of TRH shortly after its characterization confirmed the structure and opened the door for extensive research into its physiological roles and the development of synthetic analogs. acs.org These early investigations established the pGlu-Pro-NH₂ structure as a key pharmacophore and laid the groundwork for the discovery and study of a wide array of other "TRH-like" peptides with this conserved motif. cas.cz

Structure

3D Structure of Parent

Properties

CAS No. |

188983-70-2 |

|---|---|

Molecular Formula |

C10H17N3O4 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrate |

InChI |

InChI=1S/C10H15N3O3.H2O/c11-9(15)7-2-1-5-13(7)10(16)6-3-4-8(14)12-6;/h6-7H,1-5H2,(H2,11,15)(H,12,14);1H2/t6-,7-;/m0./s1 |

InChI Key |

AUWZJONTXIXKMB-LEUCUCNGSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2)C(=O)N.O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)N.O |

Origin of Product |

United States |

Biosynthesis, Endogenous Occurrence, and Metabolic Pathways in Model Systems

Endogenous Formation of Peptides Featuring the pGlu-Pro-NH₂ Motif in Non-Human Tissues and Cell Lines

The pGlu-Pro-NH₂ motif is a core structural feature of Thyrotropin-Releasing Hormone (TRH), which has the sequence pGlu-His-Pro-NH₂. The biosynthesis of TRH has been demonstrated in vitro using rat hypothalamic fragments, where radiolabeled proline, histidine, and glutamic acid were incorporated into a peptide identical to TRH. nih.gov This synthesis activity was localized to the stalk median eminence, ventral hypothalamus, and dorsal hypothalamus of the rat brain. nih.gov

Beyond TRH, other endogenous peptides containing the pGlu-Pro-NH₂ structure have been identified in various non-human tissues and cell lines. These are often referred to as TRH-like peptides. For instance, pGlu-Phe-Pro-NH₂ and pGlu-Tyr-Pro-NH₂ are found in many tissues. researchgate.netnih.gov Studies on rat testis have identified the presence of both authentic TRH and pGlu-Phe-Pro-NH₂. scispace.com In these tissues, TRH accounted for 33% and pGlu-Phe-Pro-NH₂ for 54% of the total TRH-like immunoreactivity, suggesting that Leydig cells are the source of these peptides. scispace.com

Additionally, the acidic tripeptide pGlu-Glu-Pro-NH₂ has been found in rabbit prostate and is also produced by a human glioblastoma-astrocytoma cell line (U-373-MG). scispace.comnih.govbioscientifica.com In this cell line, pGlu-Glu-Pro-NH₂ represents over 50% of the total TRH-like immunoreactivity, with authentic TRH making up about 40%. bioscientifica.com

Table 1: Endogenous Peptides with pGlu-Pro-NH₂ Motif in Non-Human Systems

| Peptide | Sequence | Tissue / Cell Line | Species / System | Reference(s) |

|---|---|---|---|---|

| Thyrotropin-Releasing Hormone (TRH) | pGlu-His-Pro-NH₂ | Hypothalamus, Testis | Rat | nih.gov, scispace.com |

| TRH-like peptide | pGlu-Phe-Pro-NH₂ | Various tissues, Testis | Mammals, Rat | researchgate.net, nih.gov, scispace.com |

| TRH-like peptide | pGlu-Tyr-Pro-NH₂ | Various tissues | Mammals | researchgate.net, nih.gov |

| TRH-like peptide | pGlu-Glu-Pro-NH₂ | Prostate, Glioblastoma-astrocytoma cell line (U-373-MG) | Rabbit, Human | nih.gov, bioscientifica.com |

Enzymatic Pathways Involved in the Biogenesis of Pyroglutamyl-Containing Peptides (e.g., Glutaminyl Cyclase activity)

The characteristic N-terminal pyroglutamyl (pGlu) residue of these peptides is formed through a critical post-translational modification. thieme-connect.denih.gov This reaction is catalyzed by the enzyme Glutaminyl Cyclase (QC). nih.govdergipark.org.trresearchgate.net QC facilitates the intramolecular cyclization of an N-terminal glutamine (Gln) residue of a precursor peptide, converting it into a pGlu residue. dergipark.org.tredpsciences.orgscispace.com

This enzymatic conversion is a crucial maturation step for numerous neuropeptides and hormones, including TRH and Gonadotropin-Releasing Hormone (GnRH). dergipark.org.tredpsciences.org For example, the conversion of Gln-His-Pro-NH₂ to pGlu-His-Pro-NH₂ (TRH) is catalyzed by QC. dergipark.org.trresearchgate.net This pyroglutamylation renders the resulting peptide more resistant to degradation by aminopeptidases. thieme-connect.deedpsciences.org

In mammals, two isoforms of glutaminyl cyclase exist: a secreted form (sQC) and a Golgi-localized form (isoQC), which are encoded by different genes. dergipark.org.tr Human QC (hQC) is a zinc-ion-dependent monomeric glycoprotein. dergipark.org.tredpsciences.org Studies have shown that QC can also catalyze the cyclization of N-terminal glutamate (B1630785) residues, though this activity is favored under more acidic conditions (pH 6.0) compared to the optimal pH for glutamine cyclization (pH 8.0). nih.govresearchgate.net

Degradation Pathways and Enzyme Specificity for Peptides with pGlu-Pro-NH₂ C-Terminus (e.g., TRH-degrading ectoenzyme, Prolyl Endopeptidase)

The biological activity of peptides with a pGlu-Pro-NH₂ terminus is tightly controlled by specific degradation pathways. The primary enzyme responsible for the inactivation of TRH is a highly specific ectoenzyme known as TRH-degrading ectoenzyme (TRH-DE), also called pyroglutamyl peptidase II (PPII). researchgate.netnih.gov This enzyme hydrolyzes the peptide bond between the pGlu and the adjacent histidine residue (the pGlu-His bond). nih.gov

Another class of enzymes, prolyl endopeptidases (also known as prolyl oligopeptidases), cleaves peptide bonds on the C-terminal side of proline residues. nih.govtandfonline.com These enzymes are typically involved in the degradation of larger neuropeptides. For example, the metabolism of GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) in the hypothalamus is proposed to be a two-step process initiated by a prolyl endopeptidase that removes the C-terminal Gly-NH₂. nih.gov This initial cleavage makes the resulting peptide (GnRH¹⁻⁹) a better substrate for subsequent degradation by other enzymes like metalloendopeptidase EC 3.4.24.15. nih.gov

Pyroglutamyl aminopeptidases are enzymes that cleave the N-terminal pGlu residue from peptides. nih.gov At least two distinct forms have been identified in mammalian tissues. nih.govresearchgate.net

Pyroglutamyl Peptidase I (PGP-I): This is typically a cytosolic cysteine peptidase with a broad substrate specificity, capable of removing pGlu from a variety of peptides. nih.govresearchgate.net However, it is noteworthy that mammalian PGP-1 does not normally hydrolyze pGlu-Pro bonds. frontiersin.org

Pyroglutamyl Peptidase II (PPII): Also known as TRH-degrading ectoenzyme (TRH-DE), this is a membrane-anchored metalloenzyme with a very high and narrow substrate specificity, primarily targeting TRH. nih.govresearchgate.netnih.gov It is considered the key enzyme for the extracellular catabolism of TRH in the central nervous system. nih.gov The enzyme hydrolytically removes the pGlu residue from TRH and closely related tripeptides. nih.gov Its activity is localized in the brain and on the surface of adenohypophyseal cells. Besides TRH, other known substrates for TRH-DE include pGlu-Phe-Pro-NH₂ and pGlu-Tyr-Pro-NH₂. researchgate.netnih.gov

Several peptidases involved in the metabolism of pGlu-containing peptides are metalloenzymes, meaning they require a metal ion, often zinc, for their catalytic activity. dergipark.org.tr

TRH-degrading ectoenzyme (PPII) is a prominent example, belonging to the M1 family of metallopeptidases. researchgate.netnih.gov Its identity as a metalloenzyme is confirmed by its sensitivity to metal-chelating agents. nih.govnih.gov

Other metalloendopeptidases, such as EC 3.4.24.15 (also called thimet oligopeptidase) and EC 3.4.24.16 (neurolysin), play a role in the degradation of larger pGlu-containing peptides like neurotensin (B549771) (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH) and Luteinizing Hormone-Releasing Hormone (LHRH). nih.govfrontiersin.orgoup.com These enzymes typically cleave internal peptide bonds. For instance, EC 3.4.24.15 cleaves the Arg⁸-Arg⁹ bond of neurotensin and the Tyr⁵-Gly⁶ bond of GnRH (after initial processing by prolyl endopeptidase). nih.govoup.com This demonstrates that while pyroglutamyl aminopeptidases target the N-terminus, other metalloendopeptidases are crucial for the subsequent internal cleavage of larger peptides that happen to contain a pGlu residue.

Table 2: Key Enzymes in Metabolism of pGlu-Pro-NH₂ Containing Peptides

| Enzyme | Alternative Name(s) | Type | Action | Substrate Example(s) | Reference(s) |

|---|---|---|---|---|---|

| Glutaminyl Cyclase (QC) | - | Zinc-dependent enzyme | Catalyzes formation of N-terminal pGlu from Gln | Gln-His-Pro-NH₂ (TRH precursor) | dergipark.org.tr, researchgate.net, edpsciences.org |

| Pyroglutamyl Peptidase II (PPII) | TRH-degrading ectoenzyme (TRH-DE) | M1 Metallopeptidase | Cleaves pGlu-X bond | pGlu-His-Pro-NH₂ (TRH), pGlu-Phe-Pro-NH₂, pGlu-Tyr-Pro-NH₂ | researchgate.net, nih.gov, , nih.gov |

| Prolyl Endopeptidase | Prolyl Oligopeptidase | Serine Protease | Cleaves at C-terminal side of Proline | Gonadotropin-Releasing Hormone (GnRH) | nih.gov, tandfonline.com |

| Metalloendopeptidase EC 3.4.24.15 | Thimet Oligopeptidase | Metalloendopeptidase | Cleaves internal peptide bonds | GnRH¹⁻⁹, Neurotensin | nih.gov, oup.com |

Synthetic Methodologies and Chemical Derivatization for Research

Solid-Phase Peptide Synthesis (SPPS) Strategies for Pyroglutamyl-Amide Peptides

Solid-phase peptide synthesis (SPPS) is a widely used and efficient method for assembling peptides like pGlu-Pro-NH₂. google.commdpi.com This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. lsu.edu The use of protecting groups for the amino acid side chains is essential to prevent unwanted side reactions during the synthesis. biosynth.com

Two primary strategies in SPPS are the Fmoc/tBu and Boc/Bn approaches. The Fmoc/tBu strategy is popular due to the significant difference in reactivity between the acid-labile side-chain protecting groups and the base-mediated cleavage of the Fmoc group. lsu.edubiosynth.com For the synthesis of pyroglutamyl-amide peptides, the process often begins with a preloaded resin, such as a Rink Amide resin, to which the proline residue is attached. researchgate.net The pyroglutamic acid (pGlu) is then coupled to the proline. The formation of the pGlu residue can occur through the cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue. thieme-connect.denih.gov This cyclization can happen spontaneously or be enzymatically catalyzed. thieme-connect.depnas.org

A common challenge in the synthesis of peptides containing a pGlu residue is the potential for side reactions. For instance, during the deprotection steps with piperidine (B6355638) in Fmoc-based SPPS, the formation of pyroglutamyl species can occur. thieme-connect.de To minimize this, reaction conditions such as the duration of deprotection are carefully controlled. thieme-connect.de

Key reagents and resins in SPPS of pGlu-Pro-NH₂:

Resins: Rink Amide resin is frequently used for the synthesis of peptide amides. researchgate.net

Coupling Reagents: Reagents like HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (N-hydroxybenzotriazole) are used to facilitate the formation of peptide bonds. google.com PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling agent. researchgate.net

Protecting Groups: Fmoc (9-fluorenylmethoxycarbonyl) is a common N-terminal protecting group, while groups like tBu (tert-butyl) are used for side-chain protection. google.combiosynth.com

Following the complete assembly of the peptide chain on the solid support, the peptide is cleaved from the resin and the side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers. researchgate.netmassey.ac.nz The final product is then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthetic Approaches for pGlu-Pro-NH₂ Derivatives

While SPPS is dominant, solution-phase synthesis remains a valuable method for producing pGlu-Pro-NH₂ and its derivatives, particularly for large-scale synthesis or when specific chemical modifications are required. google.com This classical approach involves the stepwise coupling of amino acids in a suitable solvent. rdd.edu.iq

One of the primary challenges in solution-phase synthesis is the purification of intermediates after each coupling step. mdpi.com However, it offers flexibility in the choice of protecting groups and coupling strategies. For instance, the synthesis of a GnRH analog, which also contains a pGlu residue, was achieved using a conventional solution method with purification by recrystallization. rdd.edu.iq

The formation of the pyroglutamyl ring is a key step. This can be achieved by the cyclization of a glutamine residue. For example, H-Gln-His-Pro-NH₂ can be cyclized in a solution of acetic acid in dioxane to yield pGlu-His-Pro-NH₂. thieme-connect.de Another approach involves the direct use of pyroglutamic acid in the coupling reaction. thieme-connect.de

A combination of solid-phase and solution-phase techniques can also be employed. A protected peptide can be synthesized on a solid support, cleaved, and then further modified in solution. google.com For example, prodrugs of a pGlu-Glu-Pro-NH₂ analog were synthesized by esterifying the glutamic acid side-chain in solution after the main peptide was assembled. nih.gov

Table 1: Comparison of SPPS and Solution-Phase Synthesis for pGlu-Pro-NH₂

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Synthesis |

|---|---|---|

| Principle | Stepwise addition of amino acids to a growing chain on a solid support. lsu.edu | Stepwise coupling of amino acids in a solvent. rdd.edu.iq |

| Purification | Excess reagents removed by washing; final product purified after cleavage. lsu.edu | Intermediates require purification after each step. mdpi.com |

| Speed | Generally faster for research-scale quantities. mdpi.com | Can be more time-consuming due to intermediate purification. mdpi.com |

| Scalability | Can be challenging for very large-scale production. | More readily scalable for industrial production. |

| Side Reactions | Aggregation and incomplete reactions can occur on the resin. nih.gov | Solubility of intermediates can be a limiting factor. |

Synthesis of Modified Analogs for Structure-Activity Relationship Studies

To understand how the structure of pGlu-Pro-NH₂ relates to its biological activity, researchers synthesize a variety of modified analogs. acs.org These modifications can involve substituting amino acids, altering the peptide backbone, or adding chemical moieties to the N- or C-terminus. These studies are crucial for identifying the key structural features required for biological function and for designing new compounds with improved properties. nih.gov

For example, analogs of Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH₂), a structurally related peptide, have been extensively synthesized to probe structure-activity relationships. acs.org Modifications have included replacing the proline residue with other amino acid amides like Ala-NH₂ or Val-NH₂, which often leads to a significant decrease in activity. acs.org In other studies, the prolyl residue of a different bioactive peptide was replaced with various heterocyclic amino acids. nih.gov

The synthesis of these analogs typically follows standard SPPS or solution-phase protocols, with the incorporation of the modified amino acid at the desired position. For instance, to create an analog where proline is replaced by alanine, Fmoc-Ala-OH would be used in the coupling step instead of Fmoc-Pro-OH.

Examples of Modifications for Structure-Activity Relationship (SAR) Studies:

Amino Acid Substitution: Replacing Proline with other cyclic or acyclic amino acids to probe the importance of the pyrrolidine (B122466) ring. nih.gov

Backbone Modification: Introducing non-peptide bonds to increase stability against proteases. google.com

N-terminal Modification: Replacing the pyroglutamyl residue with other cyclic structures or acyl groups. researchgate.net

Conformational Constraints: Introducing bridges or cyclic structures to lock the peptide into a specific conformation. nih.gov

One study on a TRH-like peptide, pGlu-Glu-Pro-NH₂, involved replacing the N-terminal pGlu with a pyridinium (B92312) moiety to create a metabolically stable analog. researchgate.net This modification resulted in a compound with altered central nervous system activity. researchgate.net

Rational Design and Synthesis of Prodrugs for Enhanced Delivery in Animal Models

A significant challenge for the therapeutic use of peptides like pGlu-Pro-NH₂ is their poor ability to cross the blood-brain barrier (BBB) and their rapid degradation in the body. mdpi.comnih.govannualreviews.org To overcome these limitations, researchers design and synthesize prodrugs. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. nih.gov

The rational design of prodrugs for pGlu-Pro-NH₂ and related peptides often involves increasing their lipophilicity to facilitate passage across the BBB. nih.gov This can be achieved by attaching lipophilic moieties, such as long-chain alcohols, to the peptide. nih.gov For instance, esterifying the side-chain of a glutamic acid residue in a pGlu-Glu-Pro-NH₂ analog with long-chain alcohols resulted in prodrugs with enhanced central nervous system activity in mice. nih.gov

Another strategy involves the use of chemical delivery systems. The 1,4-dihydropyridine-based system is one such approach that has been explored to enhance brain delivery. researchgate.net In this design, a nonionic dihydropyridine (B1217469) carrier is attached to the peptide, which, after crossing the BBB, is oxidized to a charged pyridinium salt, trapping the drug in the brain.

The synthesis of these prodrugs can be accomplished using both SPPS and solution-phase methods. nih.gov For example, a prodrug of [Glu²]TRH was synthesized via SPPS, where the esterification of the glutamic acid side-chain with hexanol was performed on the resin-bound peptide. researchgate.net Alternatively, the lipophilic moiety can be attached in solution after the peptide has been synthesized and purified. nih.gov

A novel prodrug approach for TRH involved replacing the N-terminal pGlu with Gln, which can be converted back to pGlu in the brain by the enzyme glutaminyl cyclase. nih.gov This progenitor sequence was then attached to a transport moiety designed to facilitate brain entry. nih.govresearchgate.net

Table 2: Selected Prodrug Strategies for pGlu-based Peptides

| Prodrug Strategy | Modification | Rationale | Synthetic Approach | Reference |

|---|---|---|---|---|

| Lipophilic Esters | Esterification of a side-chain carboxyl group with long-chain alcohols. | Increase lipophilicity to enhance BBB penetration. | SPPS followed by on-resin esterification or solution-phase esterification. | nih.gov |

| Pyridinium/Dihydropyridine System | Attachment of a dihydropyridine carrier. | Dihydropyridine crosses BBB, then oxidizes to charged pyridinium, trapping the drug. | SPPS to assemble the peptide, followed by modification. | researchgate.net |

| Enzyme-Activated Progenitor | Replacing pGlu with Gln and adding a transport moiety. | Gln is converted to pGlu by glutaminyl cyclase in the brain, releasing the active peptide. | SPPS to assemble the modified peptide construct. | nih.gov |

These synthetic and derivatization strategies are indispensable tools for the comprehensive study of pGlu-Pro-NH₂, enabling the exploration of its fundamental biology and the development of new therapeutic agents based on its structure.

Receptor Interactions and Intracellular Signaling Mechanisms in Research Models

Identification and Characterization of Receptors for pGlu-Pro-NH₂-Containing Peptides (e.g., TRH Receptors 1 and 2)

The primary targets for TRH (pGlu-His-Pro-NH₂) and its analogs are the Thyrotropin-Releasing Hormone Receptors (TRH-R), which belong to the G protein-coupled receptor (GPCR) superfamily. frontiersin.orgguidetopharmacology.org In mammals, two distinct subtypes, TRH-R1 and TRH-R2, have been cloned and characterized. bioscientifica.commdpi.com While both subtypes are found in the brain, their distribution varies across different regions and peripheral tissues. bioscientifica.commdpi.com Notably, humans appear to express only a single type of TRH receptor, which shares high homology with the rodent TRH-R1. nih.govnih.gov

Structurally, TRH receptors are characterized by seven transmembrane domains connected by three intracellular and three extracellular loops. nih.gov The amino acid sequence identity between TRH-R1 and TRH-R2 from the same species is approximately 50%. guidetopharmacology.org Despite these structural differences, both receptor subtypes exhibit indistinguishable binding affinities for TRH and many of its analogs in research studies. bioscientifica.com However, some studies have explored TRH-like peptides where the central histidine residue is substituted, such as with glutamic acid, phenylalanine, glutamine, or tyrosine, to investigate differential interactions with these receptors. cas.cz

The binding of TRH to its receptor is a complex process. It is understood that the pyroglutamyl (pGlu) moiety of TRH interacts with specific residues within the receptor. For instance, Tyr-181 in the second extracellular loop (ECL-2) has been identified as crucial for high-affinity binding. acs.org Computer modeling suggests that the extracellular loops may form an entry channel for the ligand to access the binding pocket located within the transmembrane helices. acs.org Key interactions have also been proposed between TRH and residues such as Tyr-282, which is thought to initiate the conformational change required for receptor activation. nih.gov

While TRH-R1 and TRH-R2 demonstrate similar binding affinities for TRH, they exhibit differences in their rates of agonist-induced internalization. bioscientifica.com TRH-R2 has been shown to internalize more rapidly than TRH-R1, a characteristic that may have functional significance in the central nervous system where TRH-R2 is widely distributed. bioscientifica.com

Elucidation of Intracellular Signaling Pathways Mediated by pGlu-Pro-NH₂-Containing Peptides (e.g., G-protein coupled receptor mechanisms)

Upon agonist binding, TRH receptors, as members of the GPCR family, initiate a cascade of intracellular signaling events. frontiersin.orgnih.gov The primary signaling pathway for both TRH-R1 and TRH-R2 involves coupling to Gq/11 proteins. guidetopharmacology.orgnih.govresearchgate.net Activation of the receptor leads to the dissociation of the G protein subunits, which in turn activates phospholipase C (PLC). frontiersin.orgguidetopharmacology.org

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). guidetopharmacology.orgbioscientifica.com IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. bioscientifica.com The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). bioscientifica.comnih.gov

Beyond the canonical Gq/11-PLC pathway, TRH receptor activation can also stimulate other signaling cascades. These include the activation of calcium/calmodulin-dependent protein kinase (CaM kinase) and the mitogen-activated protein kinase (MAPK) pathway. frontiersin.orgbioscientifica.com There is also evidence suggesting that TRH receptors can couple to other G proteins, such as Gi2, Gi3, and a Gs-like protein, depending on the cell type and experimental conditions. frontiersin.orgbioscientifica.comresearchgate.net

The activation of these pathways ultimately leads to a cellular response, such as the synthesis and release of pituitary hormones or modulation of neuronal activity. nih.gov Following activation, the receptor is typically desensitized through phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin. frontiersin.orgresearchgate.net This process uncouples the receptor from the G protein, terminating the signal, and promotes receptor internalization. frontiersin.orgresearchgate.net

Allosteric Modulation of Receptor Activity by pGlu-Pro-NH₂ Analogs in Receptor Binding Studies

Allosteric modulation represents a sophisticated mechanism for regulating receptor function. Allosteric modulators bind to a site on the receptor that is topographically distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the affinity and/or efficacy of the orthosteric ligand.

In the context of TRH receptors, research has pointed towards the existence of allosteric binding sites. The peptide pGlu-βGlu-Pro-NH₂, identified as a TRH antagonist, is a key example. nih.govnih.gov Homology modeling and docking studies suggest that this antagonist does not bind to the active site within the transmembrane bundle that accommodates TRH. nih.govresearchgate.net Instead, a potential allosteric binding site has been proposed within the extracellular domain (ECD) of the human TRH receptor. nih.govnih.govresearchgate.net

Computational modeling studies have explored how the flexible extracellular loops of the TRH receptor could form transient binding pockets. mdpi.comnih.gov It is hypothesized that the binding of an allosteric modulator like pGlu-βGlu-Pro-NH₂ to one of these sites in the ECD could prevent the necessary conformational changes required for TRH to bind effectively to its surface-recognition site, thereby antagonizing its action. nih.gov This allosteric binding of the antagonist was reported to be more robust than TRH's binding to its own active site in these models. nih.govresearchgate.net

The accommodation of TRH analogs with modified central residues has also been investigated in the context of these extracellular binding sites. For instance, modeling studies have indicated that charged residues such as Arg-17, Lys-172, and Asp-173 in the extracellular loops could facilitate the binding of certain TRH analogs. nih.gov These findings highlight the potential for developing novel therapeutic agents that act as allosteric modulators of TRH receptors, offering a different approach to influencing receptor activity compared to traditional orthosteric agonists and antagonists.

Biological Activities and Pharmacological Insights from Non Human Studies

Neuropharmacological Effects of pGlu-Pro-NH₂-Containing Peptides in Animal Models

Peptides featuring the pGlu-Pro-NH₂ structure exhibit significant effects within the central nervous system (CNS), including analeptic (arousal-promoting) and neuroprotective activities.

Analeptic Effects: The analeptic action, characterized by the reversal of sedation or anesthesia, is a well-documented CNS effect of TRH and its analogs. nih.gov The TRH-like peptide, pGlu-Glu-Pro-NH₂ ([Glu²]TRH), has demonstrated analeptic properties on its own. nih.gov Studies in mice have explored the interaction between TRH and [Glu²]TRH. When co-administered, [Glu²]TRH was found to dose-dependently reduce the analeptic effect of TRH in reversing barbiturate-induced sleep. nih.gov This suggests a potential modulatory role for [Glu²]TRH on TRH's central actions. nih.gov

Further research into analogs designed for enhanced CNS activity has shown that modifying the N-terminal pyroglutamyl residue can alter these effects. A metabolically stable analog where the pGlu residue was replaced with a pyridinium (B92312) moiety showed a reduced analeptic action compared to the parent [Glu²]TRH compound. researchgate.net The analeptic potential of newly synthesized TRH-like peptides is often evaluated in animal models by measuring the antagonism of pentobarbital-induced sleeping time. rsc.org For instance, one study found that the peptide 6c produced a 58.5% reduction in sleeping time in this assay. rsc.org

Neuroprotection: Beyond analeptic effects, TRH-like peptides have demonstrated neuroprotective potential in various animal models of neurodegeneration. researchgate.net Analogs that are resistant to degradation by the TRH-degrading ectoenzyme (TRH-DE) have been shown to elicit large neuroprotective effects. nih.gov For example, systemic administration of the TRH-DE-resistant analog JAK4D was found to protect against neuronal damage and reduce cognitive deficits in a kainate-induced neurodegeneration model in rats. nih.gov It also mitigated motor decline and neuronal loss in the lumbar spinal cord of a transgenic mouse model of Amyotrophic Lateral Sclerosis (ALS). nih.gov These findings highlight the therapeutic potential of targeting the TRH system to protect neurons from damage. nih.gov

| Peptide/Analog | Animal Model | Observed Neuropharmacological Effect | Key Finding | Source |

|---|---|---|---|---|

| pGlu-Glu-Pro-NH₂ ([Glu²]TRH) | Mice | Analeptic | Attenuates TRH-evoked reversal of barbiturate-induced sleeping time in a dose-dependent manner. | nih.gov |

| Pyridinium-substituted [Glu²]TRH analog | Mice | Analeptic | Showed reduced analeptic action compared to [Glu²]TRH. | researchgate.net |

| JAK4D | Rats, Mice | Neuroprotection | Reduced cognitive deficits and neuronal damage in a kainate-induced neurodegeneration model; reduced motor decline and neuronal loss in an ALS model. | nih.gov |

| Peptide 6c | Mice | Analeptic | Caused a 58.5% reduction in pentobarbital-induced sleeping time. | rsc.org |

Endocrine Regulation Mediated by pGlu-Pro-NH₂-Containing Peptides in Animal Models

The primary and most well-known function of TRH (pGlu-His-Pro-NH₂) is the regulation of the hypothalamic-pituitary-thyroid (HPT) axis. frontiersin.org In the hypothalamus, TRH is released into the portal blood system, travels to the anterior pituitary, and stimulates the synthesis and release of thyroid-stimulating hormone (TSH). eur.nl

Studies in animal models have extensively characterized this relationship. Passive immunization with an antiserum to TRH was shown to suppress serum TSH concentrations in rats following thyroidectomy and cold exposure. eur.nl The development of TRH analogs has often focused on modulating this endocrine activity. For example, the modified peptide pGlu-3-methyl-His-Pro-NH₂ enhances binding to pituitary TRH receptors and increases the stimulation of TSH release. medchemexpress.com In male Sprague-Dawley rats, topical application of this analog led to a significant increase in TSH serum concentration. medchemexpress.com

In addition to TSH, these peptides can influence the release of other pituitary hormones, such as growth hormone (GH). The analog pGlu-3-methyl-His-Pro-NH₂ was found to be more potent than TRH in releasing both GH and TSH. medchemexpress.com Conversely, some analogs may act as antagonists. In avian models, [Glu²]TRH has been reported to inhibit TRH-induced growth-hormone release from the pituitary, suggesting it may act as a TRH receptor antagonist or a negative modulator in this specific context. nih.gov Interestingly, the peptide pGlu-Glu-Pro-NH₂ does not appear to bind to TRH receptors and consequently does not elevate T3 levels, even at high doses, indicating its CNS effects are mediated through a different, yet-uncharacterized receptor system. researchgate.net

| Peptide/Analog | Animal Model | Hormone Affected | Observed Effect | Source |

|---|---|---|---|---|

| TRH (pGlu-His-Pro-NH₂) | Rats | TSH | Stimulates TSH release from the anterior pituitary. | frontiersin.orgeur.nl |

| pGlu-3-methyl-His-Pro-NH₂ | Rats (Sprague-Dawley) | TSH, Growth Hormone | Potent stimulation of both TSH and growth hormone release. | medchemexpress.com |

| pGlu-Glu-Pro-NH₂ ([Glu²]TRH) | Birds | Growth Hormone | Inhibitory effect on TRH-induced growth hormone release. | nih.gov |

| pGlu-Glu-Pro-NH₂ ([Glu²]TRH) | Not specified | Thyroid Hormones (T3) | Does not elevate T3 levels, indicating a lack of TRH receptor binding for this effect. | researchgate.net |

Role in Autonomic and Central Nervous System Regulatory Functions in Animal Models

Beyond their endocrine roles, pGlu-Pro-NH₂-containing peptides, particularly TRH, act as neurotransmitters and neuromodulators within the CNS, influencing a variety of autonomic functions like feeding behavior and thermogenesis. sciforum.net

Feeding Behavior: Central administration of TRH can produce either anorexic (appetite-suppressing) or orexigenic (appetite-stimulating) effects, depending on the specific brain region targeted for injection. preprints.org The anorexic effect of TRH is thought to be mediated through multiple areas, including the nucleus accumbens. nih.gov Peripheral injection of TRH generally produces a transient anorexic effect in animal models. preprints.org

Thermogenesis: Thermogenesis, the process of heat production, is a critical homeostatic function, with brown adipose tissue (BAT) being a key site of neurally regulated metabolic heat generation. nih.gov The CNS regulates BAT thermogenesis through a complex network of neural pathways. nih.govnih.gov Peptides like TRH are involved in this central control. sciforum.net Intracerebroventricular administration of oxyntomodulin, which can act via GLP-1 receptors, was found to increase body temperature in rats, an effect that may involve the activation of BAT metabolism. glucagon.com The paraventricular nucleus of the hypothalamus (PVH), a key site for TRH synthesis, plays a major role in regulating energy expenditure. scienceopen.com These findings suggest that centrally acting peptides with the pGlu-Pro-NH₂ motif can modulate energy balance by influencing both food intake and heat production. sciforum.netpreprints.org

Modulation of Localized Physiological Processes by pGlu-Pro-NH₂-Containing Peptides

Research in animal models has shown that pGlu-Pro-NH₂-containing peptides can modulate physiological processes in peripheral organs, such as the pancreas.

Pancreatic Secretion: TRH (pGlu-His-Pro-NH₂) is expressed in the β-cells of pancreatic islets and is co-localized in secretory granules with insulin (B600854). researchgate.net This suggests a role for TRH in the regulation of glucose metabolism. Studies using isolated adult rat pancreatic islets have shown that glucose stimulates the release of TRH, while insulin inhibits its release. researchgate.net

Other related peptides also influence pancreatic function. The TRH-like peptide Gln-Phe-Pro-NH₂ has been detected in the pancreas, where it was found to attenuate the effect of TRH on insulin secretion in perifused islets. nih.gov This indicates a complex local regulatory network where different pGlu-Pro-NH₂-containing peptides can have opposing or modulatory effects on hormone secretion within the same organ. Furthermore, the cholecystokinin (B1591339) (CCK) agonist (pGlu-Gln)-CCK-8 has shown beneficial effects in mouse models of obesity and diabetes, highlighting the therapeutic potential of targeting peptide receptors in the pancreas. physiology.org

Studies on Behavioral Effects in Animal Models

A growing body of evidence from non-human studies indicates that peptides containing the pGlu-Pro-NH₂ structure exert significant behavioral effects, particularly antidepressant-like and anxiolytic-like activities.

Antidepressant-like Effects: The TRH analog pGlu-Glu-Pro-NH₂ ([Glu²]TRH) has shown antidepressant effects in male rats, demonstrated by decreased immobility time in the forced swim test (FST). umn.edu These effects are notable because, unlike TRH, [Glu²]TRH does not have hormonal effects on the thyroid axis, making it a more specific candidate for CNS-related therapies. umn.edu Levels of [Glu²]TRH have been observed to increase in limbic brain regions of rats following electroconvulsive seizures, a treatment for severe depression, further linking this peptide to antidepressant responses. researchgate.net A study investigating a pyridinium-substituted analog of [Glu²]TRH found that it maintained the antidepressant potency of the parent compound in the Porsolt swim test. researchgate.net Other pyroglutamyl peptides, such as pGlu-Val and pGlu-Leu, have also been shown to decrease immobility time in the FST in mice, indicating antidepressant-like properties. ijmrhs.com However, the evidence for TRH itself having an antidepressant effect in animal models is considered controversial. nih.gov

Anxiolytic-like Effects: Pharmacological studies have shown that TRH can have anxiolytic (anxiety-reducing) effects. frontiersin.org However, similar to the antidepressant findings, research on other pyroglutamyl peptides has yielded mixed results. In one study using the elevated plus maze (EPM) test in mice, pGlu, pGlu-Val, and pGlu-Leu did not show significant anxiolytic effects at the doses tested. ijmrhs.com The evaluation of new compounds for anxiolytic-like activity is often conducted using models like the four-plate test in mice and the EPM in rats. plos.org

| Peptide/Analog | Animal Model | Behavioral Test | Observed Effect | Source |

|---|---|---|---|---|

| pGlu-Glu-Pro-NH₂ ([Glu²]TRH) | Rats (male) | Forced Swim Test (FST) | Antidepressant-like (decreased immobility). | umn.edu |

| Pyridinium-substituted [Glu²]TRH analog | Mice | Porsolt Swim Test | Maintained antidepressant potency compared to parent compound. | researchgate.net |

| pGlu-Val | Mice | Forced Swim Test (FST) | Antidepressant-like (decreased immobility). | ijmrhs.com |

| pGlu-Leu | Mice | Forced Swim Test (FST) | Antidepressant-like (decreased immobility). | ijmrhs.com |

| TRH (pGlu-His-Pro-NH₂) | Animal Models | General Behavioral Assays | Anxiolytic-like effects. | frontiersin.org |

| pGlu-Val, pGlu-Leu | Mice | Elevated Plus Maze (EPM) | No significant anxiolytic effect at doses tested. | ijmrhs.com |

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Methods (e.g., High-Performance Liquid Chromatography) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of pGlu-Pro-NH₂ and its analogs. nih.gov This method is routinely used after solid-phase peptide synthesis to isolate the target peptide from impurities and byproducts.

Key Features of HPLC in pGlu-Pro-NH₂ Analysis:

Stationary Phase: Reversed-phase HPLC, often utilizing C18 columns, is a common choice for purification.

Mobile Phase: A gradient system of acetonitrile (B52724) and water, typically containing 0.1% trifluoroacetic acid (TFA), provides optimal resolution.

Application: Both analytical and preparative HPLC are employed. Analytical HPLC is used to assess purity, often requiring a purity level of ≥95%, while preparative HPLC is used for large-scale purification.

Research has demonstrated the utility of HPLC in isolating and identifying pGlu-Pro-NH₂-related peptides from various biological sources. For instance, HPLC has been instrumental in the analysis of thyrotropin-releasing hormone (TRH)-like peptides in rat prostate and testis, as well as in human semen. nih.govnih.govnih.gov In these studies, the chromatographic behavior of the isolated peptides was compared with that of synthetic standards to confirm their identity. nih.govnih.gov

Table 1: HPLC Parameters for pGlu-Pro-NH₂ and Related Peptides

| Parameter | Description | Reference |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | |

| Column | C18 | |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | |

| Detection | UV Absorbance | |

| Application | Purity assessment (>95%), preparative purification |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of pGlu-Pro-NH₂. It provides precise molecular weight information and fragmentation patterns that confirm the amino acid sequence.

Common MS Techniques:

Fast Atom Bombardment Mass Spectrometry (FAB-MS): This technique has been historically used to confirm the structure of novel peptides. For example, FAB-MS was used to determine the structure of pGlu-Glu-Pro-NH₂, a TRH-related peptide found in the rabbit prostate, by identifying its pseudomolecular ion (M+H)⁺. nih.govcas.cz

Electrospray Ionization Mass Spectrometry (ESI-MS): Often coupled with tandem mass spectrometry (MS/MS), ESI-MS is a modern approach that allows for detailed structural analysis. researchgate.net This technique was used to measure acetylcholine (B1216132) concentrations in studies investigating the effects of pGlu-Glu-Pro-NH₂ analogs. researchgate.net

The combination of HPLC and MS (LC-MS) is a powerful method for both qualitative and quantitative analysis, confirming the molecular weight and purity of synthesized pGlu-Pro-NH₂.

Table 2: Mass Spectrometry Data for pGlu-Pro-NH₂ and Analogs

| Compound | Ionization Technique | Observed Ion (m/z) | Application | Reference |

| pGlu-Glu-Pro-NH₂ | FAB-MS | 355.2 [M+H]⁺ | Structural Confirmation | nih.govcas.cz |

| pGlu-Pro-NH₂ | LC-MS | Confirms Molecular Weight | Purity Validation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Unambiguous Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural and conformational analysis of pGlu-Pro-NH₂ in solution. It provides unambiguous identification by revealing the unique chemical environment of each atom in the molecule. marioschubert.chnih.gov

Key NMR Applications:

Structural Integrity: 1H and 13C NMR are used to validate the structural integrity of the synthesized peptide.

Conformational Analysis: NMR studies have shown that the cyclic pyroglutamate (B8496135) structure restricts conformational flexibility. This is crucial for understanding its biological activity. For instance, the conformation of pGlu-His-Pro-Amph, a derivative of TRH, was studied using 1H-NMR to correlate its structure with its central nervous system activity. nih.gov

Unambiguous Identification: The assignment of all ¹H, ¹³C, and ¹⁵N random coil chemical shifts of the pGlu residue in reference peptides has led to the identification of unique chemical shift pairs. marioschubert.chnih.gov These characteristic correlations allow for the definitive detection of pGlu in denatured proteins, distinguishing it from other modifications that might result in a similar mass change. marioschubert.chnih.govresearchgate.net

Researchers have successfully used 2D NMR techniques, such as COSY and TOCSY, to analyze the conformation of pGlu-containing peptides. rsc.org

Table 3: NMR Spectroscopy in the Analysis of pGlu-Containing Peptides

| Technique | Application | Key Findings | Reference |

| 1H & 13C NMR | Structural Validation | Confirms the integrity of the peptide backbone and side chains. | |

| 1H NMR & CD Spectroscopy | Conformational Analysis | Revealed hindered rotation in a proline-containing TRH derivative. | nih.gov |

| 2D NMR (COSY, TOCSY, ROESY) | Conformational Studies | Consistent with a bent conformation for pQDPFLRFamide. | rsc.org |

| 2D NMR (HSQC) | Unambiguous Identification | Identifies unique chemical shift pairs for the pGlu residue. | marioschubert.chnih.gov |

Immunoassays (e.g., Radioimmunoassay) for Detection and Quantification in Biological Samples

Immunoassays are highly sensitive methods used for the detection and quantification of pGlu-Pro-NH₂ and related peptides in biological samples. nih.gov These techniques rely on the specific binding of an antibody to the target peptide.

Types of Immunoassays:

Radioimmunoassay (RIA): RIA is a classic and highly sensitive technique that has been widely used to measure the concentration of TRH and TRH-like peptides in various tissues, including the prostate and serum. nih.govnih.gov The principle of RIA involves competition between a radiolabeled antigen and the unlabeled antigen in the sample for a limited number of antibody binding sites. abyntek.com

Enzyme Immunoassay (EIA): EIA, also known as ELISA, is another common method. A sensitive and specific double-antibody EIA has been developed for TRH-like immunoreactive substances. nih.gov In this assay, an enzyme is conjugated to the peptide, and its activity is measured to determine the peptide concentration. nih.gov

These immunoassays have been crucial in studies identifying the presence of TRH-like peptides, such as pGlu-Phe-Pro-NH₂, in the human prostate and semen, suggesting their potential role in reproductive physiology. nih.gov

Table 4: Immunoassay Applications for TRH and Related Peptides

| Assay Type | Target Peptide | Biological Sample | Purpose | Reference |

| Radioimmunoassay (RIA) | TRH-like peptides | Rat Prostate | Quantification | nih.gov |

| Radioimmunoassay (RIA) | pGlu-Phe-Pro-NH₂ | Human Prostate Extracts | Identification | nih.gov |

| Enzyme Immunoassay (EIA) | TRH-like substance | Not specified | Development of a sensitive assay | nih.gov |

| TRH Enzyme Immunoassay | TRH-like products | Rat Testis | Identification and Quantification | nih.gov |

Structure Activity Relationship Sar Studies and Rational Peptide Design

Impact of N-Terminal Pyroglutamyl Modifications on Biological Activity and Receptor Binding

The N-terminal pyroglutamyl (pGlu) residue is a critical feature for the biological function of many peptides. This modification, which involves the cyclization of an N-terminal glutamine residue, plays a significant role in providing a suitable conformation for receptor binding and protecting the peptide from degradation by exopeptidases. dergipark.org.tr The replacement of the pGlu residue in TRH has been shown to significantly decrease both hormonal potency and receptor-binding ability. acs.org

Research has explored various modifications to this N-terminal cap to enhance stability and alter activity:

Pyridinium (B92312) Substitution: One notable strategy involves replacing the pGlu residue with a pyridinium-containing moiety, such as a trigonelloyl group. researchgate.net This modification has been used to design metabolically stable and centrally acting analogs of TRH and related peptides like pGlu-Glu-Pro-NH₂. nih.govingentaconnect.comresearchgate.netnih.gov These analogs often exhibit increased resistance to enzymatic degradation, leading to a longer duration of action. ingentaconnect.com The introduction of the pyridinium moiety can also alter the selectivity of the compound's central nervous system effects. researchgate.net

Thionation: The substitution of the oxygen atom in the pyroglutamyl ring with a sulfur atom (thionation) has also been investigated. In one study, this modification in a TRH analog resulted in lower binding affinity for both pituitary and cortex TRH receptors, indicating the importance of the original carbonyl group for optimal receptor interaction. d-nb.info

Fatty Acid Conjugation: The attachment of fatty acid chains to the N-terminus is another approach to improve peptide characteristics. This modification can enhance the stability of peptides against proteolytic degradation and increase their antimicrobial activity in certain contexts. mdpi.com

These studies underscore that while the pGlu residue is fundamental for the intrinsic activity of pGlu-Pro-NH₂ related peptides, targeted chemical modifications at this position can be a powerful tool for designing analogs with enhanced metabolic stability and tailored pharmacological profiles. dergipark.org.trnih.gov

Influence of Amino Acid Substitutions within the Tripeptide Core (e.g., pGlu-X-Pro-NH₂) on Activity and Selectivity

The central amino acid residue (position 'X' in pGlu-X-Pro-NH₂) is a key determinant of receptor binding affinity and selectivity. By systematically substituting the native amino acid, researchers have developed a wide range of analogs with diverse pharmacological properties, from potent agonists to specific antagonists and enzyme inhibitors. The parent compound TRH (pGlu-His-Pro-NH₂) serves as a primary template for these studies.

Key findings from substitutions at the second position include:

Potent Agonists: Modifying the histidine residue of TRH can lead to enhanced potency. For example, the analog pGlu-3-methyl-His-Pro-NH₂ demonstrates a very high affinity for TRH receptors in the central nervous system and is more potent than TRH in eliciting certain behavioral and hormonal effects. glpbio.commedchemexpress.com

Selective Antagonists: The substitution of histidine with a beta-glutamate residue (pGlu-βGlu-Pro-NH₂) resulted in a functional antagonist of the TRH receptor. nih.gov This analog was found to bind to an allosteric site on the receptor, rather than the primary binding site for TRH, demonstrating that subtle changes in the core structure can dramatically alter the mechanism of action. nih.gov

Enzyme Inhibitors: Replacing histidine with asparagine (pGlu-Asn-ProNH₂) transforms the peptide from a receptor ligand into a competitive inhibitor of pyroglutamyl-peptidase II, an enzyme that degrades TRH. researchgate.net This highlights how core modifications can redirect the peptide's biological target entirely.

Dissociation of Effects: Substituting the central histidine with aliphatic amino acids such as norvaline or norleucine in certain TRH analogs led to a dissociation of central nervous system effects from endocrine activities. nih.gov These analogs did not bind to pituitary or brain TRH receptors but still influenced CNS functions, suggesting they may act through different pathways or receptor subtypes. nih.gov

Table 1: Effects of Amino Acid Substitutions in pGlu-X-Pro-NH₂ Analogs

| Analog (pGlu-X-Pro-NH₂) | Substitution (X) | Observed Effect | Reference |

|---|---|---|---|

| TRH | His | Endogenous agonist for TRH receptors | nih.gov |

| [3-Me-His²]TRH | 3-methyl-His | Potent agonist with high affinity for CNS TRH receptors | glpbio.commedchemexpress.com |

| [Glu²]TRH | Glu | Non-endocrine TRH-related peptide with CNS activity | ingentaconnect.comresearchgate.net |

| [βGlu²]TRH | β-Glu | Functional antagonist, binds to an allosteric site | nih.gov |

| pGlu-Asn-ProNH₂ | Asn | Competitive inhibitor of pyroglutamyl-peptidase II | researchgate.net |

| [Nva²]TRH analog | Norvaline | No binding to TRH receptors but retained CNS activity | nih.gov |

Significance of the Proline Residue in Peptide Conformation and Bioactivity

The proline residue at the third position is structurally unique among the 20 proteinogenic amino acids. embopress.org Its cyclic side chain, which connects back to the peptide backbone's nitrogen atom, imposes significant conformational constraints on the peptide chain. embopress.orgsigmaaldrich.com This rigidity is fundamental to the bioactivity of pGlu-Pro-NH₂ and its analogs.

Key roles of the proline residue include:

Conformational Restriction: Proline's structure restricts the possible backbone torsion angles, reducing the conformational flexibility of the peptide. sigmaaldrich.com This pre-organization can be energetically favorable for binding to a receptor, as less of a conformational entropy penalty must be paid upon binding.

Induction of Turns: Proline is known as a potent inducer of β-turn structures in peptides. mdpi.com Theoretical calculations on related tripeptides like Pro-Leu-Gly-NH₂ indicate a strong preference for a β-turn conformation, which is believed to be the biologically active shape for many small peptides. nih.gov

Receptor Interaction: The proline carboxamide group can participate directly in receptor binding. In TRH, it has been suggested that a hydrogen bond forms between the N-H of the proline carboxamide and the nitrogen atom of the histidine side chain, helping to stabilize the active conformation. researchgate.net

The critical nature of proline's conformational role is highlighted by studies using proline surrogates. For instance, replacing proline with silaproline (Sip), a silicon-containing analog, resulted in a peptide that retained biological activity and exhibited very similar conformational properties, while also showing enhanced resistance to biodegradation. researchgate.net This indicates that the specific conformational constraints provided by the five-membered ring structure are essential for bioactivity.

Role of C-Terminal Amidation on Receptor Binding and Metabolic Stability

The vast majority of biologically active peptide hormones, including TRH and its analogs, feature a C-terminal amide (-NH₂) instead of a free carboxylate (-COOH). nih.govacs.org This C-terminal amidation is a crucial post-translational modification that profoundly impacts the peptide's physicochemical properties, stability, and biological function. lifetein.comresearchgate.net

The primary roles of the C-terminal amide are:

Increased Metabolic Stability: The amide group protects the peptide from degradation by carboxypeptidases, which are enzymes that cleave the C-terminal amino acid from peptides with a free carboxylate group. lifetein.combiosynth.com This protection increases the peptide's half-life and duration of action in a biological system.

Enhanced Receptor Binding: The amidation neutralizes the negative charge of the C-terminal carboxyl group. biosynth.com This change can be critical for high-affinity binding to the target receptor. Structural studies of a TRH analog bound to its receptor have shown that the C-terminal amide forms a specific hydrogen bond with a tyrosine residue (Y310) in the receptor. nih.gov This interaction induces a conformational change in the receptor that is important for signal transmission, providing direct evidence for the amide's role in receptor activation. nih.gov

Furthermore, modifications to the amide itself, such as thionation (replacing the oxygen with sulfur to form a thioamide), can further modulate receptor affinity. A TRH analog with a C-terminal thioamide group showed a higher affinity for pituitary TRH receptors than the parent hormone, demonstrating the sensitivity of the receptor to the precise chemical nature of this terminal group. d-nb.info

Design of Metabolically Stable Analogs for Enhanced Research Utility

Several successful strategies have emerged from these studies:

N-Terminal Modification: As discussed previously, replacing the pGlu residue with synthetic moieties like a pyridinium group can effectively block N-terminal degradation. ingentaconnect.comnih.gov This strategy has produced analogs with significantly longer-lasting effects compared to the parent peptides. ingentaconnect.com

C-Terminal Modification: C-terminal amidation is a fundamental strategy for preventing degradation by carboxypeptidases and is a common feature of nearly all potent analogs in this class. nih.govlifetein.com

Internal Amino Acid Substitution: The introduction of non-natural or modified amino acids into the peptide core can sterically hinder the approach of endopeptidases, the enzymes that cleave internal peptide bonds. For example, the substitution of proline with silaproline (Sip) not only maintained the necessary conformation but also conferred enhanced resistance to biodegradation. researchgate.net Similarly, replacing easily oxidized amino acids like methionine with more stable alternatives such as norvaline is a common strategy to prevent oxidative degradation. researchgate.net

By combining these approaches, researchers can rationally design multi-substituted analogs that are highly resistant to enzymatic breakdown from both ends and within the core sequence. These metabolically stable analogs are invaluable tools for accurately probing the physiological roles of peptide signaling systems without the confounding factor of rapid degradation. ingentaconnect.comd-nb.info

Computational and Biophysical Studies of Pglu Pro Nh₂ Containing Peptides

Molecular Docking and Dynamics Simulations of Peptide-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a pGlu-Pro-NH₂-containing peptide, and its receptor. nih.gov These methods are particularly valuable when high-resolution experimental structures are unavailable, allowing researchers to investigate binding modes, identify key interacting residues, and understand the dynamics of the peptide-receptor complex. nih.govresearchgate.net

In the study of thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH₂) and its analogues, these simulations have been instrumental. For instance, to understand the antagonistic activity of pGlu-βGlu-Pro-NH₂, a close analogue of pGlu-Pro-NH₂, computational studies were performed using a homology model of the human TRH receptor (hTRH-R). nih.govnih.gov Docking studies, often performed with software like AutoDock Vina, systematically probe potential binding poses of the peptide within the receptor's binding site. nih.gov These simulations revealed that while the agonist TRH binds within a primary active site in the transmembrane domain, the antagonist pGlu-βGlu-Pro-NH₂ could not be accommodated there. nih.govnih.gov This led to the exploration of alternative binding sites.

Subsequent molecular dynamics simulations, which simulate the movement of atoms and molecules over time, provided deeper insights. biorxiv.org These simulations showed that the extracellular domain (ECD) of the hTRH-R is highly flexible and that its different conformations can create novel binding cavities. nih.govresearchgate.net It was discovered that pGlu-βGlu-Pro-NH₂ binds with high affinity to an allosteric site located in the ECD, a site distinct from the active site where TRH binds. nih.govnih.gov The binding of the antagonist at this allosteric site is more robust than TRH's binding to its own active site. nih.gov Key interactions identified in these simulations often involve hydrogen bonds and hydrophobic interactions between the peptide and specific amino acid residues of the receptor. nih.gov For example, the active binding site of the hTRH-R for TRH involves interactions with residues such as Tyr-106, Asn-110, Tyr-282, and Arg-306. nih.govresearchgate.net

These computational approaches are critical for designing substrate-selective inhibitors and understanding the molecular basis for the differing activities of various pGlu-Pro-NH₂ analogues. plos.org

Homology Modeling of Receptors Interacting with pGlu-Pro-NH₂ Peptides

A significant challenge in studying the interactions of pGlu-Pro-NH₂ peptides is the lack of experimentally determined three-dimensional structures for their target receptors, which are often G protein-coupled receptors (GPCRs). nih.govdiva-portal.org Homology modeling is a computational technique that addresses this gap by constructing an atomic-resolution model of a "target" protein from its amino acid sequence and an experimentally determined 3D structure of a related homologous protein (the "template"). diva-portal.org

For the human thyrotropin-releasing hormone receptor (hTRH-R), a target for many pGlu-Pro-NH₂ derivatives, homology models have been constructed using templates such as the bovine rhodopsin or the neuropeptide Y1 receptor, which are also Class A GPCRs. nih.govdiva-portal.org The process involves aligning the amino acid sequence of the hTRH-R with the template sequence, followed by building the 3D model, and refining it, particularly in the more variable loop regions. nih.govdiva-portal.org

These homology models serve as the structural framework for molecular docking and dynamics simulations. researchgate.net For example, a homology model of the hTRH-R was crucial in identifying a potential allosteric binding site for the antagonist pGlu-βGlu-Pro-NH₂ in the receptor's extracellular domain (ECD). nih.govnih.gov After initial docking into the primary binding site failed to accommodate the antagonist, researchers remodeled the extracellular loops of the homology model. nih.gov This process generated different loop trajectories and revealed new potential binding cavities that were then successfully probed with the antagonist, leading to the discovery of the selective allosteric site. nih.govresearchgate.net The use of homology models is therefore a foundational step in the computational investigation of peptide-receptor interactions in the absence of experimental receptor structures.

Conformational Analysis Using Biophysical Techniques (e.g., NMR, Circular Dichroism)

The biological activity of peptides is intimately linked to their three-dimensional conformation. Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are pivotal for determining the solution-state structure and flexibility of pGlu-Pro-NH₂-containing peptides. uni-regensburg.deeje.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for obtaining detailed structural information at the atomic level. uni-regensburg.de One- and two-dimensional NMR experiments can identify protons that are close in space, providing distance constraints that are used to calculate the peptide's 3D structure. nih.gov For many peptides containing the pGlu residue, NMR studies, often conducted in solvents like dimethylsulfoxide (DMSO) or methanol, have revealed specific secondary structures, such as β-turns or helical folds. nih.govnih.gov For instance, NMR restrained molecular mechanics simulations have been used to determine that adipokinetic hormones, which are N-terminally blocked by a pGlu residue, often adopt a β-turn structure between specific residues. nih.govresearchgate.net These studies can also reveal dynamic features, such as the flexibility of different parts of the peptide chain. nih.gov

Circular Dichroism (CD) spectroscopy is another valuable technique that provides information about the secondary structure of peptides in solution. eje.cz CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation. The resulting CD spectrum can indicate the presence of characteristic secondary structures like α-helices, β-sheets, or random coils. nih.gov For example, CD studies have been used to show that while some peptide analogues exist in an unordered form, others adopt a more ordered structure in solution. nih.gov In the context of adipokinetic/red pigment-concentrating hormone (AKH/RPCH) family peptides, CD spectroscopy has shown that while they may be unstructured in aqueous solution, they can adopt a β-turn conformation in the presence of micelles, which mimic a membrane environment. eje.cz

Together, NMR and CD provide complementary information that is crucial for building a comprehensive picture of the conformational preferences of pGlu-Pro-NH₂ peptides, which in turn governs their interaction with receptors. uni-regensburg.deeje.cz

Prediction of Blood-Brain Barrier Permeability and Drug-Likeness for Prodrug Development

A major hurdle for the therapeutic use of peptides targeting the central nervous system (CNS), including analogues of Thyrotropin-releasing hormone (TRH), is their poor ability to cross the blood-brain barrier (BBB). annualreviews.orgmdpi.com The inherent physicochemical properties of many peptides, such as low lipophilicity and metabolic instability, limit their brain penetration. annualreviews.orgmdpi.com To overcome this, prodrug strategies are often employed, which involve chemically modifying the peptide to enhance its BBB permeability. annualreviews.orgmdpi.com

Computational and experimental methods are used to predict the "drug-likeness" and BBB permeability of these prodrugs. Key predicted properties include:

Lipophilicity: Often expressed as the logarithm of the partition coefficient (logP), this property is a critical determinant of a molecule's ability to cross lipid membranes like the BBB. nih.gov Higher lipophilicity generally favors passive diffusion into the brain.

Membrane Affinity: Techniques like immobilized artificial membrane (IAM) chromatography are used to measure a compound's affinity for lipid membranes, which serves as a predictor of BBB transport. nih.gov

For example, the therapeutic potential of TRH (pGlu-His-Pro-NH₂) and related peptides like pGlu-Glu-Pro-NH₂ is limited by poor BBB permeability. annualreviews.orgnih.gov To address this, various prodrugs have been designed. One approach involves esterifying the side-chain of the central amino acid (e.g., Glutamic acid in pGlu-Glu-Pro-NH₂) with long-chain alcohols. nih.gov This modification increases the molecule's lipophilicity, enhancing its transport across the BBB. nih.govnih.gov Another strategy involves attaching lipoamino acids (LAAs) to the peptide, again to increase lipophilicity. nih.gov

The following table presents predicted properties for TRH and a corresponding LAA-based prodrug, illustrating how chemical modification can favorably alter physicochemical characteristics for improved brain delivery. nih.gov

| Compound | Chromatographic Hydrophobicity Index (CHI IAM) | Calculated logP (clogP) | Predicted BBB Permeability |

| TRH | -11.2 ± 3.2 | -3.50 | Poor |

| Gln-His-Pro-NH₂ LAA Prodrug (1) | 66.0 ± 10.3 | 1.85 | Enhanced |

| Data sourced from a study on a prototype prodrug designed to deliver TRH to the brain. The prodrug (1) consists of Gln-His-Pro-NH₂ extended with a dipeptidyl linker and two lipoamino acid residues. nih.gov |

These predictive studies are essential for the rational design of pGlu-Pro-NH₂-based prodrugs, allowing researchers to prioritize the synthesis and in vivo testing of compounds with the highest probability of reaching their CNS targets. mdpi.comspringernature.com

Emerging Research Avenues and Future Challenges

Discovery and Characterization of Novel Endogenous Peptides with the pGlu-Pro-NH₂ Motif

The pyroglutamyl-prolinamide (pGlu-Pro-NH₂) motif is a recurring structural feature in a variety of endogenous peptides, hinting at conserved functional roles across different species and biological systems. Research has led to the discovery and characterization of several such peptides, each with unique sequences and distributions, yet sharing this common N-terminal and C-terminal architecture.

One of the earliest and most well-known peptides with a similar structure is Thyrotropin-releasing hormone (TRH), which has the sequence pGlu-His-Pro-NH₂. semanticscholar.orgbioscientifica.com TRH is a key neuroendocrine peptide with a wide range of effects in the central nervous system. semanticscholar.org Another related endogenous peptide, pGlu-Glu-Pro-NH₂, has also been identified and shown to possess its own distinct biological activities. researchgate.net

The discovery of novel peptides containing the pGlu-Pro-NH₂ motif has often been facilitated by their cross-reactivity with antibodies raised against TRH. For instance, a novel peptide with the structure pGlu-Glu-Pro-NH₂ was isolated from the rabbit prostate complex based on this principle. nih.gov Similarly, the uncharged TRH-like peptide pGlu-Phe-Pro-NH₂ was identified in human semen and traced back to the prostate in both humans and rats. researchgate.net

More recent and systematic approaches, combining genomic prediction and mass spectrometry, have significantly expanded the known family of "capped" peptides, which include those with the pGlu N-terminus and an amidated C-terminus. nih.gov This has led to the identification of numerous novel endogenous peptides from various tissues and fluids, such as:

CAP-TAC1 (pGlu-FFGLM-NH₂): Derived from the tachykinin precursor protein. nih.gov

CAP-GNRH1 (pGlu-HWSYGLRPG-NH₂): Corresponding to the known hormone Gonadotropin-releasing hormone (GnRH). nih.gov

CAP-GAST (pGlu-RPRMEEEEEAYGWMDF-NH₂): Corresponding to the hormone gastrin. nih.gov

CAP-GDNF (pGlu-AAAASPENSRGK-NH₂): Derived from glial cell line-derived neurotrophic factor. nih.gov

CAP-PLA2G2A (pGlu-FGEMIRLKT-NH₂): Cleaved from a phospholipase sequence. nih.gov

CAP-SNED1 (pGlu-STEVDRSVDRLTFGDLLP-NH₂): Derived from the SNED1 protein. nih.gov

The pGlu-Pro motif is not limited to mammals. A TRH-like peptide, with the proposed structure pGlu-Tyr-Pro-Gly-NH₂, has been putatively identified in the sea urchin Strongylocentrotus purpuratus, suggesting ancient evolutionary origins for this peptide family. core.ac.uk In amphibians, a tryptophyllin peptide named AcT-3, with the sequence pGlu-Gly-Lys-Pro-Tyr-Trp-Pro-Pro-Pro-Phe-Leu-Pro-Glu, was isolated from the skin of the red-eye leaf frog, Agalychnis callidryas. ijbs.com

The characterization of these novel peptides involves a combination of techniques including high-performance liquid chromatography (HPLC) for purification, and mass spectrometry for determining their molecular weight and sequence. nih.govijbs.com The N-terminal pyroglutamyl residue is typically formed through the post-translational modification of a glutamine residue. ijbs.comacs.org

Development of Highly Selective Receptor Ligands as Research Tools

The exploration of the physiological roles of endogenous peptides like pGlu-Pro-NH₂ and its analogs is greatly facilitated by the development of selective receptor ligands, including both agonists and antagonists. These tools are crucial for characterizing receptor subtypes, elucidating signaling pathways, and probing the in vivo functions of the endogenous peptides.

A significant focus of ligand development has been on the receptors for TRH and GnRH, given their well-established physiological importance. For the TRH receptor system, the discovery of pGlu-βGlu-Pro-NH₂ as a functional antagonist of the central cholinergic actions of TRH was a key breakthrough. researchgate.netnih.gov This antagonist has been instrumental in studying the TRH receptor, leading to the proposal that it binds to an allosteric site on the human TRH receptor (hTRH-R), distinct from the binding site of the agonist TRH. researchgate.netnih.govmdpi.com This finding has opened up new avenues for understanding the multimodal regulation of TRH receptor activity. researchgate.netnih.gov

The development of TRH analogs has also aimed to improve metabolic stability and central nervous system penetration. Replacing the N-terminal pGlu residue with pyridinium-containing moieties has yielded metabolically stable analogs with central nervous system activity. researchgate.net

In the field of GnRH research, numerous peptide and non-peptide ligands have been developed. GnRH agonists, such as leuprorelin, and antagonists, like cetrorelix (B55110) and degarelix, are used both as research tools and in clinical applications. kyoto-u.ac.jpnih.gov These ligands have been critical in dissecting the role of the GnRH receptor in reproductive processes. kyoto-u.ac.jp The discovery of a second type of GnRH receptor (type II) has further spurred the development of selective ligands to understand its unique functions and signaling pathways, which include the activation of p38 MAP kinase. ehu.eus

The development of ligands extends to other related peptide systems as well. For the tachykinin receptors, which are targets for peptides like Substance P and neurokinin B (NKB), selective agonists have been developed to probe the functions of the NK1, NK2, and NK3 receptors. kyoto-u.ac.jp Similarly, for the somatostatin (B550006) receptor family (sst1-5), a range of selective agonists and a few antagonists have been synthesized, allowing for the investigation of the specific roles of each receptor subtype in various physiological processes. researchgate.net

The design of these selective ligands often involves systematic structure-activity relationship (SAR) studies. For example, modifications to the central residue of pGlu-Glu-Pro-NH₂ have been explored to create potential TRH antagonists. researchgate.net The synthesis of photoaffinity ligands based on peptidomimetics of Pro-Leu-Gly-NH₂ has been used to identify its binding site as an allosteric modulator of the dopamine (B1211576) D2 receptor. beilstein-journals.org

Application of Advanced In Vitro and In Vivo Model Systems for Mechanistic Research